molecular formula C11H12N2O2 B185293 3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 41078-67-5

3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B185293
CAS No.: 41078-67-5
M. Wt: 204.22 g/mol
InChI Key: JLSMWTJTTSMNRP-UHFFFAOYSA-N
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Description

3-(2-Hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 181525-38-2) is a chemical compound supplied for laboratory research and use as a synthetic intermediate. It has a molecular formula of C11H12N2O2 and a molecular weight of 204.09 g/mol . This compound is characterized by a pyrido[1,2-a]pyrimidin-4-one core structure, which is a privileged scaffold in medicinal chemistry due to its presence in a wide range of biologically active molecules. The specific substitutions on this core, including the 2-methyl group and the 2-hydroxyethyl side chain at the 3-position, make it a versatile building block for further chemical exploration and derivatization. As a research chemical, its primary value lies in its potential application in the synthesis of more complex molecules for pharmaceutical development and biological screening. The presence of the hydroxyethyl group provides a handle for further functionalization, allowing researchers to create amide, ester, or ether derivatives to explore structure-activity relationships. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic uses. Proper storage conditions of 2-8°C in a refrigerator are recommended to maintain the integrity of the compound over time .

Properties

IUPAC Name

3-(2-hydroxyethyl)-2-methylpyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-8-9(5-7-14)11(15)13-6-3-2-4-10(13)12-8/h2-4,6,14H,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLSMWTJTTSMNRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=CC2=N1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00194039
Record name 3-(2-Hydroxyethyl)-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one
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Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

41078-67-5
Record name 3-(2-Hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Record name 3-(2-Hydroxyethyl)-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one
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Record name 3-(2-Hydroxyethyl)-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one
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Record name 3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through various methods. One notable method involves the metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-ones. This reaction proceeds under mild conditions and can be executed on a gram scale, highlighting broad functional group tolerance .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the synthetic routes for large-scale production. This includes ensuring high yields, cost-effectiveness, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodine for chalcogenation and various oxidizing or reducing agents depending on the desired transformation. The reactions typically proceed under mild conditions, making them suitable for large-scale synthesis .

Major Products Formed

The major products formed from these reactions include derivatives with sulfur or selenium atoms, which can exhibit unique biological and chemical properties .

Scientific Research Applications

Pharmaceutical Applications

1. Antipsychotic Drug Development
The primary application of 3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is as an intermediate in the synthesis of paliperidone and risperidone, which are atypical antipsychotic drugs used to treat schizophrenia and other mental health disorders. The compound's structural properties contribute to the pharmacological efficacy of these drugs by enhancing their binding affinity to dopamine receptors .

2. Research on Mechanisms of Action
Studies have investigated the mechanisms through which derivatives of this compound exert their therapeutic effects. For instance, research has shown that paliperidone acts on multiple neurotransmitter systems, including serotonin and dopamine pathways, which are crucial for regulating mood and behavior .

Case Studies

Case Study 1: Synthesis Optimization
A notable study focused on optimizing the synthesis process for producing crystalline forms of 9-hydroxy-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Various solvent systems and reaction conditions were evaluated to enhance yield and purity. The optimized method achieved an average yield of 67% with a purity exceeding 97%, demonstrating the effectiveness of refining synthetic routes for pharmaceutical intermediates .

Case Study 2: Pharmacokinetic Studies
Pharmacokinetic studies have been conducted to assess the absorption, distribution, metabolism, and excretion (ADME) profiles of paliperidone derived from this compound. These studies are critical for understanding how modifications to the chemical structure influence drug behavior in biological systems and can guide further development of more effective formulations .

Research Findings

Recent findings indicate that the compound's derivatives exhibit significant potential in treating various psychiatric disorders due to their ability to modulate neurotransmitter systems effectively. Ongoing research aims to explore additional therapeutic applications beyond psychotropic medications, including potential uses in neurodegenerative diseases where neurotransmitter dysregulation occurs .

Mechanism of Action

The mechanism of action of 3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . This inhibition can lead to various therapeutic effects, including anticancer activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Analogs and Their Properties

Compound Name Position 2 Substituent Position 3 Substituent Synthesis Method Yield (%) Melting Point (°C) Biological Activity
Target Compound Methyl 2-Hydroxyethyl Cyclization of intermediates N/A N/A Antipsychotic intermediate
3ac (Selenylated derivative) Methyl (4-Chlorophenyl)selanyl Electro-oxidative selenylation 67 121–122 Not reported
28a (Halogenated derivative) - Chloro N-Halosuccinimide reaction 86 159–160 Not reported
3v (Selenylated derivative) Phenyl Pyridin-2-ylselanyl Electro-oxidative selenylation 97 178–179 Not reported
3w (Methylselanyl derivative) Phenyl Methylselanyl Electro-oxidative selenylation 95 117–118 Not reported
3-(2-Chloroethyl) analog Methyl Chloroethyl Alkylation with chloroethyl groups N/A N/A Antimicrobial activity

Biological Activity

3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, also known as 9-hydroxy-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.

  • Molecular Formula : C11H12N2O3
  • Molecular Weight : 220.22 g/mol
  • CAS Number : 181525-38-2
  • IUPAC Name : 9-hydroxy-3-(2-hydroxyethyl)-2-methylpyrido[1,2-a]pyrimidin-4-one

Synthesis

The synthesis of this compound involves the reaction of 2-amino-3-hydroxypyridine with 2-acetylbutyrolactone. The process has been optimized to yield a product with high purity (>97%) and minimal residual solvents. The reaction conditions typically include refluxing in organic solvents like chlorobenzene and utilizing acids such as p-toluenesulfonic acid to facilitate the reaction .

Antimicrobial Properties

Research indicates that pyrimidine derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus, with notable bacteriostatic effects .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli< 0.0227 µM
This compoundS. aureusEffective at low concentrations

Anti-inflammatory Activity

The compound has also shown promise in anti-inflammatory applications. In vitro studies demonstrated that it could inhibit pro-inflammatory cytokines and reduce edema in animal models .

CompoundInhibition (%)Standard Drug Comparison
This compoundUp to 43.17%Indomethacin (47.72%)

Anticancer Potential

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. Its mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .

Cell LineIC50 Value (µg/mL)Comparison
A549 (Lung Cancer)40.54Compared to Doxorubicin
Caco-2 (Colorectal)29.77Compared to Doxorubicin

Case Studies

A notable case study involved the evaluation of the compound's effects on spontaneously hypertensive rats (SHR). The compound demonstrated a significant reduction in blood pressure, suggesting its potential use as a therapeutic agent for hypertension through phosphodiesterase type 5 (PDE5) inhibition .

Q & A

Q. What are the common synthetic routes for 3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and its derivatives?

Methodological Answer: The synthesis of this scaffold and its derivatives typically involves:

  • Electrochemical Selenylation : Ouyang's protocol employs iodide-catalyzed electrochemical selenation of 4H-pyrido[1,2-a]pyrimidin-4-ones with diaryl diselenides. Using a carbon rod anode, platinum cathode, DMSO solvent, and KI electrolyte, yields range from 67% to 81% .
  • Intermediate Functionalization : Thorpe-Ziegler isomerization is used to prepare key intermediates, such as 2-(3-amino-5-phenylaminothiazolo-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one, from chloromethyl precursors .
  • Phase-Transfer Catalysis (PTC) : Alkylation or halogenation under PTC conditions (e.g., tetrabutylammonium bromide, K₂CO₃) enables regioselective modifications at the C2 or C3 positions .

Q. How is X-ray crystallography applied in determining the molecular structure of this compound?

Methodological Answer: X-ray crystallography remains the gold standard for structural elucidation:

  • Refinement with SHELX : The SHELX suite (e.g., SHELXL for small-molecule refinement) is widely used. For example, the orthorhombic crystal system (space group P2₁2₁2₁) of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one was resolved with R factor = 0.065, highlighting planar pyrido-pyrimidinone geometry and intermolecular C–H···Cl interactions .
  • Packing Analysis : Weak interactions (e.g., C5–H5A···N2) stabilize the crystal lattice, as seen in risperidone derivatives .

Q. Key Crystallographic Parameters

CompoundSpace Groupa, b, c (Å)V (ų)R FactorReference
3-(2-Chloroethyl)-2-methyl derivativeP2₁2₁2₁4.25, 11.63, 20.601019.270.065

Q. What biological activities have been reported for pyrido[1,2-a]pyrimidin-4-one derivatives?

Methodological Answer:

  • Aldose Reductase Inhibition : Derivatives with phenolic/catechol moieties exhibit submicromolar activity. Hydroxyl groups at positions 6 or 9 enhance potency, as shown in docking studies .
  • Antipsychotic Applications : The scaffold is a key intermediate in risperidone synthesis, targeting dopamine and serotonin receptors .
  • Antioxidant Properties : Catechol-containing derivatives demonstrate radical scavenging activity, linked to their redox-active hydroxyl groups .

Advanced Research Questions

Q. What strategies are used for regioselective functionalization at the C3 position?

Methodological Answer:

  • Electrochemical Selenylation : Direct anodic oxidation generates iodine intermediates (I₂), which react with diselenides to form RSeI. Subsequent nucleophilic attack at C3 achieves selenylation with >80% regioselectivity .
  • Halogenation : Chloroacetonitrile under PTC conditions introduces halogens at C3, though competing O-alkylation may require careful optimization .

Q. Example Reaction Pathway

4H-pyrido[1,2-a]pyrimidin-4-one + R₂Se₂ → C3-selenylated product (via iodide/electrochemical activation)  

Q. How can researchers resolve contradictions in crystallographic data for related compounds?

Methodological Answer:

  • Validation with SHELX : Cross-checking refinement parameters (e.g., R factor, wR, data-to-parameter ratio >20:1) ensures reliability. For example, SHELXL's robust handling of high-resolution data minimizes overfitting .
  • Intermolecular Interaction Analysis : Discrepancies in bond lengths or angles may arise from packing effects (e.g., C–H···Cl vs. π-π stacking). Comparing hydrogen-bonding networks across derivatives clarifies structural trends .

Q. What computational methods support the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Docking Simulations : Pyrido[1,2-a]pyrimidin-4-one derivatives were docked into aldose reductase (ALR2) crystal structures (PDB: 1US0) to identify key pharmacophores. Hydroxyl groups at positions 6/9 form hydrogen bonds with ALR2's catalytic residues (Tyr48, His110) .
  • QSAR Modeling : Quantitative structure-activity relationship (QSAR) models using logP, polar surface area, and electrostatic potential predict antioxidant efficacy .

Q. What are the challenges in synthesizing metal complexes with this compound as a ligand?

Methodological Answer:

  • Coordination Geometry : The ligand's N,O-donor system forms distorted trigonal-bipyramidal complexes with Cu(II) (e.g., [CuCl(H₂O)(L)]₂). Solvent effects (ethanol/water mixtures) influence crystallization and stability .
  • Hydrogen Bonding : Intermolecular O–H···O and C–H···Cl interactions compete with metal coordination, requiring pH control (pH ~5–6) to favor complexation over aggregation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 2
3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

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